molecular formula C12H16N4O5S2 B12149396 N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B12149396
M. Wt: 360.4 g/mol
InChI Key: RMMFRRURDOZYOC-UHFFFAOYSA-N
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Description

N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and benzoxadiazole-containing molecules. Examples are:

Uniqueness

N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H16N4O5S2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(1-methylsulfonylpiperidin-4-yl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C12H16N4O5S2/c1-22(17,18)16-7-5-9(6-8-16)15-23(19,20)11-4-2-3-10-12(11)14-21-13-10/h2-4,9,15H,5-8H2,1H3

InChI Key

RMMFRRURDOZYOC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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